Benzyl trisulfide

Catalog No.
S526708
CAS No.
6493-73-8
M.F
C14H14S3
M. Wt
278.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl trisulfide

CAS Number

6493-73-8

Product Name

Benzyl trisulfide

IUPAC Name

(benzyltrisulfanyl)methylbenzene

Molecular Formula

C14H14S3

Molecular Weight

278.5 g/mol

InChI

InChI=1S/C14H14S3/c1-3-7-13(8-4-1)11-15-17-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

UXDMWYANCHMSJX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSSSCC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

DTS; Dibenzyl trisulfide;

Canonical SMILES

C1=CC=C(C=C1)CSSSCC2=CC=CC=C2

Description

The exact mass of the compound Benzyl trisulfide is 278.0258 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 709944. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Therapy

Synthesis of Novel Sulfur-Based Therapeutics

Hydrogen Sulfide (H2S) Release

Anti-Cancer Activity

Sulfur Storage Compounds

Cell Proliferation Suppression

Benzyl trisulfide is an organosulfur compound with the molecular formula C14H14S3 and a molecular weight of approximately 278.46 g/mol . It is a yellow to white solid that is recognized for its distinct sulfur chain structure. This compound is a natural product found in certain plants, notably Petiveria alliacea, which is known for its medicinal properties .

Research on the mechanism of action of BTS is ongoing. Here are two potential areas of interest:

  • Antioxidant activity: Studies suggest BTS might possess antioxidant properties, potentially helping to scavenge free radicals in the body and reduce oxidative stress.
  • Anticancer properties: BTS may have anti-cancer effects, although the exact mechanisms remain unclear. Some studies suggest it might induce cell death in cancer cells.

Note

More research is needed to fully understand the mechanisms by which BTS exerts its potential health benefits.

  • Skin and eye irritation: Direct contact with BTS could irritate the skin and eyes.
  • Respiratory irritation: Inhalation of BTS vapors might irritate the respiratory tract.
Typical of sulfides. It can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile. Additionally, it may decompose under acidic conditions to release hydrogen sulfide . The synthesis of benzyl sulfides, including benzyl trisulfide, often involves the reaction of benzyl halides with thiols or thiosulfates in the presence of bases or metal catalysts .

Benzyl trisulfide exhibits notable biological activities. Research indicates that it possesses antimicrobial properties and may contribute to the protective effects of certain plants against pathogens . Furthermore, it has been studied for its potential anticancer effects, although more research is needed to fully understand its mechanisms and efficacy in this area.

The synthesis of benzyl trisulfide can be achieved through several methods:

  • Nucleophilic Substitution: Benzyl halides can react with sodium sulfide or thiols under basic conditions to yield benzyl trisulfide.
  • Thioetherification: This method involves the reaction of benzyl alcohols with thiols in the presence of acid catalysts or under metal-free conditions .
  • Utilization of Bunte Salts: Bunte salts can react with Grignard reagents to produce various sulfides, including benzyl trisulfide .

Benzyl trisulfide has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic uses.
  • Agriculture: It may be used as a natural pesticide or fungicide owing to its antimicrobial properties.
  • Flavoring Agents: In small quantities, it can be utilized in food as a flavoring agent due to its characteristic aroma.

Benzyl trisulfide shares structural similarities with other organosulfur compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Benzyl sulfideC14H14SContains one sulfur atom; simpler structure
Dibenzyl sulfideC14H14S2Contains two sulfur atoms; used in organic synthesis
Dimethyl trisulfideC2H6S3A simpler analog with different functional properties

Benzyl trisulfide stands out due to its three sulfur atoms and its occurrence in natural products, which may confer unique biological activities not seen in simpler sulfides.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Exact Mass

278.0258

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

6493-73-8

Wikipedia

Trisulfide, bis(phenylmethyl)

Dates

Last modified: 08-15-2023
1: Yagdi Efe E, Mazumder A, Lee JY, Gaigneaux A, Radogna F, Nasim MJ, Christov C, Jacob C, Kim KW, Dicato M, Chaimbault P, Cerella C, Diederich M. Tubulin-binding anticancer polysulfides induce cell death via mitotic arrest and autophagic interference in colorectal cancer. Cancer Lett. 2017 Dec 1;410:139-157. doi: 10.1016/j.canlet.2017.09.011. Epub 2017 Sep 21. PubMed PMID: 28943451.
2: Gutierrez RMP, Hoyo-Vadillo C. Anti-inflammatory Potential of Petiveria alliacea on Activated RAW264.7 Murine Macrophages. Pharmacogn Mag. 2017 Jul;13(Suppl 2):S174-S178. doi: 10.4103/pm.pm_479_16. Epub 2017 Jul 11. PubMed PMID: 28808377; PubMed Central PMCID: PMC5538151.
3: Murray J, Picking D, Lamm A, McKenzie J, Hartley S, Watson C, Williams L, Lowe H, Delgoda R. Significant inhibitory impact of dibenzyl trisulfide and extracts of Petiveria alliacea on the activities of major drug-metabolizing enzymes in vitro: An assessment of the potential for medicinal plant-drug interactions. Fitoterapia. 2016 Jun;111:138-46. doi: 10.1016/j.fitote.2016.04.011. Epub 2016 Apr 20. PubMed PMID: 27105957.
4: Lowe HI, Facey CO, Toyang NJ, Bryant JL. Specific RSK kinase inhibition by dibenzyl trisulfide and implication for therapeutic treatment of cancer. Anticancer Res. 2014 Apr;34(4):1637-41. PubMed PMID: 24692692.
5: Williams LA. Life's immunity as a normal distribution function: philosophies for the use of dibenzyl trisulphide in immunity enhancement and life extension. West Indian Med J. 2010 Oct;59(5):455. PubMed PMID: 21473388.
6: Pepple DJ, Richards AA, Lowe DA, Reid WA, Younger NO, Williams LA. In vitro erythrocytic membrane effects of dibenzyl trisulfide, a secondary metabolite of Petiveria alliacea. Fitoterapia. 2010 Dec;81(8):1113-6. doi: 10.1016/j.fitote.2010.07.006. Epub 2010 Jul 11. PubMed PMID: 20627119.
7: Williams LA, Barton EN, Kraus W, Rösner H. Implications of dibenzyl trisulphide for disease treatment based on its mode of action. West Indian Med J. 2009 Nov;58(5):407-9. PubMed PMID: 20441056.
8: Sharma PR, Shanmugavel M, Saxena AK, Qazi GN. Induction of apoptosis by a synergistic lignan composition from Cedrus deodara in human cancer cells. Phytother Res. 2008 Dec;22(12):1587-94. doi: 10.1002/ptr.2511. PubMed PMID: 19067377.
9: Williams LA, Rosner H, Levy HG, Barton EN. A critical review of the therapeutic potential of dibenzyl trisulphide isolated from Petiveria alliacea L (guinea hen weed, anamu). West Indian Med J. 2007 Jan;56(1):17-21. PubMed PMID: 17621839.
10: An H, Zhu J, Wang X, Xu X. Synthesis and anti-tumor evaluation of new trisulfide derivatives. Bioorg Med Chem Lett. 2006 Sep 15;16(18):4826-9. Epub 2006 Jul 7. PubMed PMID: 16828553.
11: Williams LA, Rösner H, Möller W, Conrad J, Nkurunziza JP, Kraus W. In vitro anti-proliferation/cytotoxic activity of sixty natural products on the human SH-SY5Y neuroblastoma cells with specific reference to dibenzyl trisulphide. West Indian Med J. 2004 Sep;53(4):208-19. PubMed PMID: 15622673.
12: Cotton FA, Schmid G. Mononuclear Molybdenum(IV) Complexes with Two Multiply Bonded Chalcogen Ligands in Trans Configuration and Chelating Biphosphine Ligands. Inorg Chem. 1997 May 21;36(11):2267-2278. PubMed PMID: 11669860.

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